2-(5-Methylthiophen-2-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXCQGCONCDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for 2 5 Methylthiophen 2 Yl Acetonitrile
Established Synthetic Routes to 2-(5-Methylthiophen-2-yl)acetonitrile
Traditional synthetic approaches to this compound primarily rely on the construction of the acetonitrile (B52724) moiety onto a pre-existing 5-methylthiophene core or the formation of the thiophene (B33073) ring from acyclic precursors.
Cyanomethylation Approaches Utilizing Acetonitrile as a Building Block
Cyanomethylation offers a direct method for introducing the cyanomethyl group. This can be achieved through radical-mediated reactions where a cyanomethyl radical, often generated from acetonitrile, is added to a suitable thiophene derivative. For instance, the reaction of 2-alkynylthio(seleno)anisoles with acetonitrile can proceed via a cascade radical cyclization to construct 3-cyanomethylated benzothiophenes. encyclopedia.pub This process typically involves the thermal decomposition of an initiator like di-tert-butyl peroxide (DTBP) to generate a tert-butoxy (B1229062) radical, which then abstracts a hydrogen atom from acetonitrile to form the cyanomethyl radical. encyclopedia.pubrsc.org
Metal-free cyanomethylation of sp3 C-H bonds using alkyl nitriles has also been described as an operationally simple protocol with good functional group compatibility. nih.govnsf.gov While not specific to this compound, these methods provide a conceptual framework for the direct cyanomethylation of 2-methylthiophene (B1210033). A general representation of this approach is the reaction of a substituted thiophene with a cyanomethylating agent.
A related classical approach involves the chloromethylation of 2-methylthiophene followed by nucleophilic substitution with a cyanide salt. For example, 2-thiopheneacetonitrile (B147512) is synthesized by reacting 2-chloromethylthiophene with sodium cyanide. google.com This two-step process first introduces a reactive chloromethyl group onto the thiophene ring, which is then displaced by the cyanide anion.
| Reactants | Reagents | Product | Key Features |
| 2-Methylthiophene | 1. Paraformaldehyde, HCl2. NaCN | This compound | Two-step process, classical method. |
| 2-Alkynylthioanisoles | Acetonitrile, DTBP | 3-Cyanomethylated benzothiophenes | Radical cascade cyclization. encyclopedia.pub |
| Substituted Fluorenes/Oxindoles | Alkyl Nitriles | Cyanomethylated products | Metal-free, oxidative radical functionalization. nih.govnsf.gov |
Precursor Functionalization and Ring Closure Reactions
An alternative strategy involves the construction of the thiophene ring from appropriately substituted open-chain precursors. This method allows for the regioselective placement of substituents. derpharmachemica.com Various named reactions are employed for thiophene synthesis, including the Paal-Knorr, Fiesselmann, and Gewald syntheses. derpharmachemica.comnih.gov
For the synthesis of this compound, a suitable acyclic precursor would contain the necessary carbon skeleton and functional groups to facilitate cyclization and sulfur incorporation. For instance, the reaction of a dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide is a principal route to alkyl-substituted thiophenes. derpharmachemica.com Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other suitable Michael acceptors. derpharmachemica.com
Ring closure reactions can also be achieved from other heterocyclic systems. researchgate.net The choice of precursor and cyclization conditions is crucial for achieving the desired substitution pattern on the thiophene ring.
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and related compounds has benefited from the application of transition metal catalysis and solid acid catalysts.
Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Ring Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and functionalizing heterocyclic compounds like thiophene. The Suzuki-Miyaura coupling, for example, is widely used for the synthesis of substituted thiophenes. nih.govnih.gov This reaction typically involves the coupling of a thiophene-boronic acid with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible route would involve the coupling of a 5-methyl-2-thienylboronic acid with a haloacetonitrile, or a 2-halo-5-methylthiophene with a cyanomethyl-containing coupling partner.
The efficiency of these coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. nih.gov While the direct palladium-catalyzed cyanomethylation of halothiophenes is a feasible strategy, challenges such as catalyst poisoning by the sulfur atom in the thiophene ring can occur. ysu.am
| Coupling Partners | Catalyst System | Product Type | Reference |
| 4-Tosyl-2(5H)-furanone and Boronic Acids | PdCl2(PPh3)2, KF | 4-Substituted 2(5H)-furanones | ysu.amresearchgate.net |
| 1-Boc 2-methylthio-DP and Organostannane Reagents | Pd catalyst, Cu reagent | 6-unsubstituted 2-aryl-DPs | nih.gov |
| Halostibines and Organoboronic Acids | Nickel or Palladium catalyst | Triorganostibines and Biaryls | polyu.edu.hk |
| Bromothiophenes and Cyclopropylboronic acid | Pd(OAc)2, SPhos | Cyclopropylthiophenes | nih.gov |
Role of Solid Acid Catalysts in Related Thiophene Derivative Synthesis
Solid acid catalysts, such as zeolites and sulfonated resins, offer several advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and reduced environmental impact. In the context of thiophene chemistry, solid acid catalysts are primarily used in Friedel-Crafts acylation and alkylation reactions to introduce substituents onto the thiophene ring.
For example, the acetylation of thiophene to 2-acetylthiophene (B1664040) can be efficiently catalyzed by Hβ zeolite. While not a direct synthesis of this compound, this demonstrates the potential of solid acid catalysts to functionalize the thiophene nucleus. Subsequent chemical transformations could then convert the acetyl group into the desired acetonitrile moiety. The activity of these catalysts is related to their structural properties, acidity, and surface characteristics. The development of solid acids bearing thiophene groups themselves has also been explored for applications such as cellulose (B213188) hydrolysis, indicating the versatility of these materials. researchgate.net
Gas-Phase Synthesis and High-Temperature Methodologies for Substituted Acetonitriles
Gas-phase reactions at elevated temperatures represent an alternative approach for the synthesis of certain classes of compounds, including substituted acetonitriles. google.com A patented process describes the production of aromatic and heteroaromatic substituted acetonitriles by reacting a methyl-substituted aromatic or heteroaromatic compound with cyanogen (B1215507) chloride in the gas phase at temperatures between 550°C and 850°C. google.com
This high-temperature methodology could potentially be applied to the synthesis of this compound by reacting 2,5-dimethylthiophene (B1293386) with cyanogen chloride. The process is characterized by feeding the reactants separately in gaseous form into the reactor, which is claimed to improve the yield of the pure substituted acetonitrile. google.com While this method offers a continuous production pathway, it requires specialized equipment to handle the high temperatures and corrosive reagents.
| Reactants | Reaction Conditions | Product Type | Key Features |
| Methyl-substituted aromatics/heteroaromatics, Cyanogen chloride | Gas phase, 550-850 °C | Aromatic/heteroaromatic substituted acetonitriles | Continuous process, high temperature. google.com |
| Ethanol, Ammonia | Alumina-supported cobalt-nickel oxide catalyst | Acetonitrile | Catalytic amination. acs.org |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are more sustainable, safer, and environmentally benign. Key areas of focus include the use of less hazardous cyanide sources, the development of catalytic systems that operate under mild conditions, and the exploration of entirely cyanide-free pathways.
Transitioning to Safer Cyanide Sources
Traditional cyanation methods often involve highly toxic and hazardous alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN). A significant advancement in green chemistry is the substitution of these reagents with less toxic alternatives. Potassium hexacyanoferrate(II), K4[Fe(CN)6], has emerged as a robust and non-toxic cyanide source for palladium-catalyzed coupling reactions. researchgate.netnih.govscispace.com This compound is a food additive, significantly safer to handle, and its use can prevent catalyst deactivation by slowly releasing cyanide ions. rsc.org The application of K4[Fe(CN)6] in palladium-catalyzed systems represents a viable green alternative for synthesizing aryl and heteroaryl nitriles, a strategy directly applicable to the production of this compound from a suitable 2-halomethyl-5-methylthiophene precursor.
Other alternatives include zinc cyanide (Zn(CN)2), which is less toxic than alkali cyanides, and various organic cyanating agents. mdpi.comresearchgate.net These safer sources mitigate the severe risks associated with the handling and disposal of traditional cyanide compounds.
| Cyanide Source | Toxicity Profile | Key Green Advantages | Applicable Methodologies |
|---|---|---|---|
| NaCN, KCN | High | - | Traditional Nucleophilic Substitution |
| K4[Fe(CN)6] | Low (Food Additive) | Non-toxic, inexpensive, stable, prevents catalyst deactivation. nih.govrsc.org | Palladium-catalyzed cyanation. researchgate.netscispace.comorganic-chemistry.org |
| Zn(CN)2 | Moderate | Lower toxicity than NaCN/KCN. | Nickel-catalyzed and Palladium-catalyzed cyanation. nih.govmdpi.com |
| Organic Nitriles (e.g., Butyronitrile) | Low | Avoids metal cyanides entirely. | Nickel-catalyzed cyanide-transfer reactions. mdpi.com |
Advanced Catalytic Systems for Greener Cyanation
The development of efficient catalytic systems is a cornerstone of green synthesis, enabling reactions to proceed under milder conditions with higher atom economy.
Palladium-Catalyzed Systems: Palladium catalysts are highly effective for the cyanation of aryl and heteroaryl halides. Modern advancements include the use of specialized ligands that allow reactions to occur at lower temperatures, reducing energy consumption. organic-chemistry.org Furthermore, these reactions can be performed in greener solvent systems, such as mixtures of t-BuOH and water or acetonitrile and water, which reduces the reliance on volatile organic compounds (VOCs). rsc.orgorganic-chemistry.org
Nickel-Catalyzed Systems: Nickel offers a more sustainable alternative to palladium as it is a more earth-abundant and cost-effective metal. mdpi.com Nickel-catalyzed cyanation of aryl halides has been shown to be highly efficient. A notable green innovation is the development of an air-tolerant nickel-catalyzed system that uses polymethylhydrosiloxane (B1170920) (PMHS), a benign reductant. This obviates the need for gloveboxes or Schlenk techniques, simplifying the process and making it safer and more accessible. nih.gov
Completely Cyanide-Free Synthetic Routes
The ultimate goal of green chemistry in this context is to eliminate the use of cyanide altogether. Several innovative, cyanide-free pathways have been developed.
Biocatalytic Synthesis via Aldoxime Dehydratases: A highly promising green and sustainable route involves the use of enzymes. Aldoxime dehydratases (Oxd) catalyze the dehydration of aldoximes to their corresponding nitriles under mild, aqueous conditions. nih.govnih.gov This biocatalytic process for producing this compound would begin with 5-methylthiophene-2-carbaldehyde. This aldehyde is condensed with hydroxylamine (B1172632) to form an aldoxime intermediate, which is then converted to the final nitrile product by the Oxd enzyme. This route is exceptionally green as it operates at ambient temperature and pressure in water, generates minimal waste, and is completely cyanide-free. researchgate.net
| Synthetic Pathway | Starting Material | Key Reagents/Catalyst | Green Chemistry Principles Adhered To |
|---|---|---|---|
| Traditional Substitution | 2-Chloromethyl-5-methylthiophene | NaCN or KCN | - |
| Palladium-Catalyzed Cyanation | 2-Bromo-5-methylthiophene | Pd catalyst, K4[Fe(CN)6], aqueous solvent | Safer Reagents, Catalysis, Greener Solvents. nih.gov |
| Air-Tolerant Nickel Catalysis | 2-Bromo-5-methylthiophene | Ni catalyst, Zn(CN)2, PMHS (reductant) | Safer Reagents, Earth-Abundant Catalyst, Energy Efficiency, Safer Conditions. nih.gov |
| Biocatalysis | 5-Methylthiophene-2-carbaldehyde | Hydroxylamine, Aldoxime Dehydratase (Oxd) | Cyanide-Free, Renewable Feedstocks (potential), Reaction in Water, Mild Conditions, High Atom Economy. nih.govnih.gov |
Iron-Catalyzed Deconstruction: A sustainable, cyanide-free synthesis of alkyl nitriles has been developed using visible-light-promoted iron catalysis. This method involves the oxidative deconstruction of cycloalkanones with ammonium (B1175870) salts, which serve as the nitrogen source. nih.govorganic-chemistry.org While not directly demonstrated for heteroaromatic systems, the principles of using an earth-abundant metal catalyst and avoiding cyanide reagents are significant.
Flow Chemistry Approaches: Continuous flow processes for nitrile synthesis have been reported that are cyanide-free. For example, the van Leusen reaction, which converts ketones to nitriles using p-tosylmethyl isocyanide (TosMIC), can be adapted to a flow system. This offers improved safety, rapid reaction times (minutes), and enhanced scalability. rsc.org
By embracing these green chemistry principles—utilizing safer reagents, employing efficient and earth-abundant catalysts, and developing innovative cyanide-free pathways like biocatalysis—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.
Chemical Reactivity and Derivatization Strategies of 2 5 Methylthiophen 2 Yl Acetonitrile
Reactions Involving the Acetonitrile (B52724) Moiety
The acetonitrile group in 2-(5-Methylthiophen-2-yl)acetonitrile is characterized by an acidic α-proton and a reactive cyano group, making it amenable to a variety of chemical transformations.
Nucleophilic Additions and Condensation Reactions
The active methylene (B1212753) group adjacent to the cyano function can be deprotonated by a base to generate a carbanion. This nucleophile can then participate in addition reactions with various electrophiles. For instance, in the presence of a base like potassium hydroxide, acetonitrile and its derivatives can undergo condensation with carbonyl compounds. This reaction proceeds through the formation of a cyanohydrin intermediate, which can then dehydrate to yield α,β-unsaturated nitriles. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of acetonitriles suggests its capability to react with aldehydes and ketones to form the corresponding condensation products.
A related reaction is the Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles catalyzed by a base to form a cyclic ketone after hydrolysis. This highlights the potential for intramolecular cyclizations if a suitable second nitrile or ester group is introduced into a derivative of this compound.
| Reactant | Reagent/Catalyst | Product Type |
| Aldehyde/Ketone | Base (e.g., KOH) | α,β-Unsaturated nitrile |
| Dinitrile derivative | Base | Cyclic ketone (after hydrolysis) |
Cyanomethylation of Unsaturated Systems
The cyanomethyl group from this compound can be added to unsaturated systems, a process known as cyanomethylation. Copper-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives provides a route to arylacrylonitriles and β,γ-unsaturated nitriles. nih.gov Although direct application with this compound is not explicitly detailed, the methodology is broadly applicable to various substituted acetonitriles. Similarly, transition-metal-free cyanomethylation of alkenes has been achieved using in situ generated diazonium salts as promoters, leading to functionalized oxindoles. rsc.org
| Substrate | Promoter/Catalyst | Product Type |
| Imines, α,β-Alkenes | Copper catalyst | Arylacrylonitriles, β,γ-Unsaturated nitriles |
| Alkenes | in situ generated diazonium salts | Functionalized oxindoles |
Formation of Nitrogen-Containing Heterocycles
The acetonitrile moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocycles.
Gewald Reaction: The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or in this case, an activated nitrile), and elemental sulfur in the presence of a base. The reaction of this compound with a ketone or aldehyde and sulfur would be expected to yield a highly substituted thiophene (B33073) derivative. This reaction is a cornerstone in thiophene synthesis and is widely applicable. sciforum.net
Synthesis of Pyridines, Pyrimidines, and Thiazoles: The reactive nitrile and α-methylene groups can participate in cyclization reactions to form various heterocycles. For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridines. baranlab.orgorganic-chemistry.orgmdpi.comprepchem.com Similarly, reaction with amidines or urea/thiourea derivatives can be employed to construct pyrimidine (B1678525) rings. organic-chemistry.orgresearchgate.netbu.edu.egresearchgate.netgrowingscience.com The synthesis of thiazoles can be achieved through reactions involving α-haloketones and a source of sulfur, or by other cyclization strategies starting from the nitrile functionality. organic-chemistry.orgmdpi.comacs.orgbepls.comresearchgate.net
| Heterocycle | Key Reactants/Reaction Type |
| 2-Aminothiophenes | Ketone/Aldehyde, Sulfur, Base (Gewald Reaction) |
| Pyridines | 1,3-Dicarbonyl compounds or equivalents |
| Pyrimidines | Amidines, Urea, Thiourea |
| Thiazoles | α-Haloketones and sulfur source |
Transformations of the 5-Methylthiophene Ring System
The 5-methylthiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The positions on the thiophene ring available for substitution are C3 and C4.
Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). thieme-connect.deijpcbs.comwikipedia.orgresearchgate.net Application of this reaction to this compound would be expected to introduce a formyl group onto the thiophene ring, likely at the C4 position due to the directing effect of the existing substituents.
Friedel-Crafts Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.comnih.gov This reaction would yield an acylated derivative of this compound, providing a ketone functionality on the thiophene ring.
Nitration: Nitration of thiophene rings requires milder conditions than those used for benzene (B151609) to avoid degradation of the ring. Reagents such as nitric acid in acetic anhydride or other mild nitrating agents are typically employed. stackexchange.comorgsyn.orgresearchgate.netgoogle.com This reaction would introduce a nitro group onto the thiophene ring.
Halogenation: Halogenation of thiophenes is generally a facile process. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic rings, including thiophenes, often in a solvent like acetonitrile or chloroform. researchgate.netreddit.comresearchgate.net This reaction would be expected to introduce a bromine atom onto the thiophene ring of this compound.
| Reaction | Reagent | Expected Product |
| Vilsmeier-Haack | POCl₃, DMF | Formyl-substituted derivative |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | Acyl-substituted derivative |
| Nitration | HNO₃/Acetic anhydride | Nitro-substituted derivative |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted derivative |
Functionalization at Peripheral Positions of the Thiophene Ring
While direct functionalization of the methyl group is less common under typical electrophilic aromatic substitution conditions, it can be a site for radical reactions. However, the primary focus of derivatization on the thiophene ring itself is typically through electrophilic substitution or metalation-based strategies.
Metalation: The thiophene ring can be deprotonated at one of the ring carbon atoms using a strong base such as n-butyllithium. This lithiated intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. For this compound, metalation would likely occur at the C4 position, allowing for subsequent reaction with electrophiles to introduce substituents at this position.
Multi-Component Reactions and Tandem Processes for Complex Scaffold Assembly
Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The active methylene group in this compound makes it an ideal candidate for various MCRs.
One of the most well-established MCRs for compounds bearing an active methylene group is the Gewald reaction . This reaction typically involves the condensation of a ketone or aldehyde with an α-cyano ester, malononitrile, or a related active methylene compound in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. By analogy, this compound could serve as the active methylene component. For instance, its reaction with a ketone, elemental sulfur, and a base like morpholine (B109124) could potentially lead to the formation of a highly substituted thieno[2,3-b]thiophene (B1266192) derivative.
Another important class of MCRs are those based on the reactivity of isocyanides, such as the Ugi and Passerini reactions . While this compound itself is not a primary component in these reactions, its derivatives could be. For example, if the nitrile group were to be reduced to an amine, the resulting 2-(5-methylthiophen-2-yl)ethanamine could participate as the amine component in an Ugi four-component reaction.
Tandem processes, which involve the sequential formation of multiple bonds in a single operation without the isolation of intermediates, represent another powerful strategy for scaffold assembly. The reactivity of the active methylene group in this compound can be harnessed in tandem sequences. For example, a base-mediated alkylation of the active methylene group followed by an intramolecular cyclization onto the thiophene ring or a pendant functional group could lead to the rapid construction of complex heterocyclic systems.
A hypothetical tandem reaction could involve the initial Knoevenagel condensation of this compound with an aromatic aldehyde, followed by an intramolecular Michael addition if a suitable Michael acceptor is present in the molecule, leading to the formation of a fused ring system.
| Reaction Type | Potential Reactants with this compound | Potential Product Scaffold |
| Gewald Reaction | Ketone/Aldehyde, Elemental Sulfur, Base | Substituted 2-aminothiophenes |
| Knoevenagel Condensation | Aromatic or Aliphatic Aldehydes/Ketones | α,β-Unsaturated nitriles |
| Michael Addition | α,β-Unsaturated carbonyls or nitriles | Functionalized adducts |
Synthesis of Polycyclic and Fused Heterocyclic Systems from this compound
The construction of polycyclic and fused heterocyclic systems is of significant interest in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of such structures, particularly those containing a thiophene ring fused to other heterocycles.
A common strategy for the synthesis of fused systems is the Thorpe-Ziegler reaction , which involves the intramolecular cyclization of dinitriles to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. A derivative of this compound bearing a second nitrile group, introduced via alkylation of the active methylene group with a haloacetonitrile, could undergo an intramolecular Thorpe-Ziegler cyclization to yield a fused thieno[2,3-b]pyridine (B153569) or a related system.
Furthermore, the active methylene group can be utilized to build a second heterocyclic ring onto the thiophene core. For example, reaction with carbon disulfide in the presence of a base would yield a ketene (B1206846) dithioacetal. This intermediate is a versatile building block for the synthesis of various fused heterocycles. For instance, reaction with a hydrazine (B178648) could lead to a pyrazole (B372694) ring, while reaction with a guanidine (B92328) could furnish a pyrimidine ring, both fused to the thiophene moiety.
Another approach involves the functionalization of the nitrile group itself. Partial reduction of the nitrile to an imine, followed by an intramolecular cyclization, or conversion to a thioamide and subsequent reaction with an α-haloketone (a Hantzsch-type synthesis), could lead to the formation of fused imidazole (B134444) or thiazole (B1198619) rings, respectively.
The following table summarizes potential strategies for the synthesis of fused systems from this compound:
| Synthetic Strategy | Key Intermediate/Derivative | Resulting Fused System |
| Thorpe-Ziegler Reaction | Dinitrile derivative | Thieno[2,3-b]pyridine |
| Reaction with CS₂ | Ketene dithioacetal | Fused pyrazoles, pyrimidines |
| Hantzsch-type Synthesis | α-Thioamidoacetonitrile | Fused thiazoles |
| Friedel-Crafts Acylation | Acylated thiophene ring | Fused carbocyclic ring |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 5 Methylthiophen 2 Yl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular framework.
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within a molecule. For 2-(5-Methylthiophen-2-yl)acetonitrile, three primary proton signals are expected, corresponding to the methyl group, the thiophene (B33073) ring protons, and the methylene (B1212753) bridge.
The aromatic region of the spectrum is characterized by two doublets, representing the protons at the C3 and C4 positions of the thiophene ring. These protons are coupled to each other, resulting in what is known as an AX spin system. The proton at C3 typically appears slightly downfield from the proton at C4 due to its proximity to the electron-withdrawing acetonitrile (B52724) group. The methylene (-CH₂-) protons, situated between the thiophene ring and the nitrile group, appear as a singlet. The methyl (-CH₃) protons also produce a singlet, typically in the upfield region of the spectrum. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-3 | ~6.95 | Doublet (d) | ~3.6 |
| Thiophene H-4 | ~6.70 | Doublet (d) | ~3.6 |
| Methylene (-CH₂CN) | ~3.80 | Singlet (s) | - |
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum is expected to show seven resonances: five for the thiophene ring carbons (three CH and two quaternary), one for the methylene carbon, one for the methyl carbon, and one for the nitrile carbon.
The carbon of the nitrile group (C≡N) is characteristically found in the 115-120 ppm range. chemicalbook.com The five carbons of the 5-methylthiophene ring will have distinct chemical shifts, with the C2 and C5 carbons (bearing substituents) appearing at a lower field (further downfield) than the C3 and C4 carbons. mdpi.com The methylene and methyl carbons will appear at the highest field (most upfield).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C5 | ~140.0 |
| Thiophene C2 | ~130.0 |
| Thiophene C3 | ~127.0 |
| Thiophene C4 | ~125.0 |
| Nitrile (-C≡N) | ~117.5 |
| Methylene (-CH₂CN) | ~25.0 |
Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity, resolving signal overlap, and confirming structural assignments. libretexts.orgharvard.edu
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-3 and H-4 protons on the thiophene ring, confirming their adjacent relationship.
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with their directly attached carbons (¹J-coupling). An HSQC spectrum would display correlation peaks between:
The H-3 signal and the C-3 signal.
The H-4 signal and the C-4 signal.
The methylene proton signal and the methylene carbon signal.
The methyl proton signal and the methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), allowing for the connection of different molecular fragments. Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the methylene (-CH₂-) protons to the thiophene C2, C3, and the nitrile carbon (-CN), which unambiguously links the acetonitrile group to the C2 position of the ring.
Correlations from the methyl (-CH₃) protons to the thiophene C5 and C4, confirming the position of the methyl group.
Correlations from the H-3 proton to C2, C4, C5, and the methylene carbon.
Vibrational Spectroscopy
FTIR spectroscopy is highly effective for identifying the presence of specific functional groups. The spectrum of this compound would be dominated by a sharp, intense absorption band characteristic of the nitrile group.
Key expected absorption bands are detailed in the table below. The C≡N stretching vibration is a particularly diagnostic feature for this class of compounds. The aromatic C-H stretching appears at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The thiophene ring itself gives rise to several characteristic C=C stretching bands in the 1300-1550 cm⁻¹ region. iosrjournals.org
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Thiophene Ring | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 3000 - 2850 | Medium |
| C≡N Stretch | Nitrile | 2260 - 2240 | Strong, Sharp |
| C=C Stretch | Thiophene Ring | 1550 - 1400 | Medium-Strong |
| C-H Bend (Aliphatic) | -CH₂-, -CH₃ | 1470 - 1370 | Medium |
Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that result in a change in polarizability are Raman active.
For this compound, the symmetric stretching vibrations of the thiophene ring are expected to be particularly strong in the Raman spectrum. jchps.commdpi.com The C=C stretching vibrations of the thiophene ring typically appear as prominent bands in the 1350-1550 cm⁻¹ region. iosrjournals.orgresearchgate.net The C-S stretching modes of the ring also give rise to characteristic Raman signals. iosrjournals.org The nitrile (C≡N) stretch, while strong in the IR, is also Raman active and provides a useful diagnostic peak. This technique is especially sensitive to the aromatic framework and can be used to study conformational properties in derivatives.
Electronic Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic structure and properties of molecules like this compound. By analyzing the interaction of the molecule with ultraviolet and visible light, information regarding electronic transitions, conjugation, and redox behavior can be obtained.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions within a molecule. For π-conjugated systems such as this compound, UV-Vis spectra reveal information about the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum of this compound, typically recorded in a solvent like acetonitrile, is expected to exhibit characteristic absorption bands arising from π-π* transitions within the thiophene ring and the conjugated system. The presence of the methyl group, an electron-donating group, at the 5-position of the thiophene ring is likely to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted 2-(thiophen-2-yl)acetonitrile. This shift is due to the destabilization of the HOMO, which reduces the HOMO-LUMO energy gap. The cyanomethyl group (-CH2CN) can also influence the electronic properties of the thiophene ring.
In a study of various thiophene derivatives, it was observed that the position and nature of substituents significantly affect the UV-Vis absorption spectra. For instance, the first absorption bands of 2-monosubstituted thiophenes show a linear relationship with those of corresponding monosubstituted benzenes, indicating a strong conjugation of the 2-substituent with the thiophene ring. nii.ac.jp The absorption spectra of thiophene-based macrocycles also demonstrate that the introduction of different moieties can lead to red-shifted and broadened absorption bands. rsc.org For this compound, the electronic transitions are primarily associated with the π-system of the substituted thiophene ring.
Table 1: Expected UV-Vis Spectroscopic Data for this compound in Acetonitrile
| Parameter | Expected Value | Description |
| λmax | ~240 - 260 nm | Wavelength of maximum absorbance corresponding to the primary π-π* transition of the substituted thiophene ring. |
| Molar Absorptivity (ε) | > 10,000 L mol-1 cm-1 | A high molar absorptivity is indicative of a strongly allowed electronic transition. |
| Solvent | Acetonitrile | A common polar aprotic solvent for UV-Vis spectroscopy. nih.gov |
Note: The data in this table is predictive and based on the analysis of similar thiophene derivatives. Actual experimental values may vary.
Spectroelectrochemical Methods for Redox-Induced Optical Changes
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the changes in the optical properties of a molecule as a function of its oxidation state. This is particularly useful for analyzing the electronic structure of redox-active species, such as radical cations or anions, that can be generated from this compound.
Upon electrochemical oxidation, the thiophene ring can lose an electron to form a radical cation. This process is expected to lead to significant changes in the UV-Vis spectrum. The neutral form of the molecule will have its characteristic absorption, while the radical cation will exhibit new, often lower-energy (longer wavelength), absorption bands. These new bands are associated with electronic transitions within the open-shell electronic structure of the radical cation.
Studies on the copolymerization of aniline (B41778) and thiophene in acetonitrile have utilized in situ UV-vis spectroelectrochemistry to reveal the formation of polythiophene and polyaniline units. researchgate.net Similarly, for this compound, spectroelectrochemistry could be employed to monitor the formation and stability of its radical cation and to characterize its electronic absorption properties. The introduction of phenoxazine (B87303) chromophores into carbazole-thiophene derivatives has been shown to influence their spectroelectrochemical properties, resulting in multiple color changes in different redox states. mdpi.com
Table 2: Predicted Spectroelectrochemical Behavior of this compound
| Species | Applied Potential | Expected λmax | Observed Color Change |
| Neutral Molecule | 0 V | ~240 - 260 nm | Colorless |
| Radical Cation | > Eox | ~400 - 500 nm and/or > 600 nm | Potentially yellow to green/blue |
Note: The data presented is hypothetical and based on the behavior of similar thiophene derivatives. Eox represents the oxidation potential of the compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C8H7NS, the expected exact mass can be precisely calculated and confirmed by high-resolution mass spectrometry (HRMS).
Electron ionization (EI) is a common ionization method that leads to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, the molecular ion peak is expected to be prominent due to the aromatic nature of the thiophene ring. Key fragmentation pathways would likely involve the cleavage of the bond between the thiophene ring and the cyanomethyl group, as well as fragmentation of the substituents.
The fragmentation of related thiophene derivatives often involves the loss of small, stable neutral molecules or radicals. researchgate.net Common fragmentation patterns in mass spectrometry include the loss of groups such as CH3, CN, and H. libretexts.orgyoutube.com The fragmentation of the cyanomethyl side chain could lead to the loss of a cyanomethylene radical (•CHCN) or acetonitrile (CH3CN) after rearrangement.
Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 149 | [C8H7NS]+• (Molecular Ion) | - |
| 134 | [C7H4NS]+ | •CH3 |
| 110 | [C6H6S]+• | •CHCN |
| 97 | [C5H5S]+ (Thienyl cation) | •CH2CN |
Note: This table presents predicted fragmentation ions. The relative intensities of these peaks would depend on the ionization energy and the stability of the fragment ions.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal of this compound would provide definitive information about its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for understanding how the molecules pack in the crystal lattice, which can influence the material's bulk properties.
In the solid state, molecules of this compound are likely to pack in a way that maximizes intermolecular interactions, such as π-π stacking between the thiophene rings and potential C-H···N or C-H···S hydrogen bonds. The crystal packing of alkyl-substituted fused thiophenes has been shown to favor π-stacking structures, which can lead to desirable electronic properties. acs.org
Table 4: Expected Crystallographic Parameters for this compound
| Parameter | Expected Feature | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P21/c | Defines the symmetry elements within the unit cell. |
| Thiophene Ring | Planar | Consistent with the aromaticity of the ring. |
| Intermolecular Interactions | π-π stacking, C-H···N, C-H···S | Dictate the solid-state packing and influence physical properties. |
Note: The crystallographic parameters are hypothetical and would need to be determined experimentally via single-crystal XRD analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical ions. For this compound, EPR spectroscopy would be instrumental in studying its paramagnetic derivatives, for instance, the radical cation formed upon one-electron oxidation.
The EPR spectrum of the this compound radical cation would provide information about the g-factor and hyperfine coupling constants (hfc's). The g-factor gives insight into the electronic environment of the unpaired electron. The hfc's arise from the interaction of the unpaired electron with magnetic nuclei (e.g., 1H) and reveal the distribution of the spin density across the molecule. The largest hyperfine couplings are expected for the protons on the thiophene ring and the methyl group, as this is where the spin density is likely to be highest in the HOMO of the neutral molecule.
EPR studies on thiophene radical cations have been reported, confirming their generation and providing spectral parameters. For example, photolysis of an iodonium (B1229267) salt in the presence of thiophene generated an EPR spectrum assigned to the thiophene radical cation. Similar studies on oxidized thiophene-based oligomers have also utilized EPR to characterize the spin charge carriers. researchgate.netwiserpub.com
Table 5: Predicted EPR Parameters for the this compound Radical Cation
| Parameter | Predicted Value Range | Information Provided |
| g-factor | ~2.003 | Characteristic of an organic π-radical with a sulfur atom. |
| aH (ring protons) | 0.1 - 0.5 mT | Distribution of spin density on the thiophene ring. |
| aH (methyl protons) | 0.3 - 0.8 mT | Delocalization of spin density onto the methyl group. |
| aH (methylene protons) | < 0.2 mT | Smaller coupling due to larger distance from the π-system. |
| aN (nitrile nitrogen) | < 0.1 mT | Typically small coupling from the nitrile nitrogen. |
Note: These are estimated values based on data for similar thiophene-based radical cations. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.netacs.orgcardiff.ac.uk
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, an XPS analysis would provide information about the core level binding energies of the constituent elements: carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p). The precise binding energies are sensitive to the chemical environment of the atoms, allowing for the differentiation of atoms in different functional groups.
The C 1s spectrum would be complex, with components corresponding to the carbon atoms in the thiophene ring, the methyl group, the methylene group, and the nitrile group. The S 2p spectrum is particularly diagnostic for thiophenic sulfur. Studies on thiophene-containing materials have shown that the S 2p3/2 binding energy for thiophenic sulfur is typically in the range of 163.5-164.5 eV. The N 1s binding energy for the nitrile group is expected around 399-400 eV.
Table 6: Predicted Core Level Binding Energies (eV) for this compound
| Core Level | Predicted Binding Energy (eV) | Assignment |
| C 1s | ~284.5 | C-C/C-H in thiophene ring and methyl group |
| C 1s | ~285.5 | C-S in thiophene ring |
| C 1s | ~286.5 | C-CN (methylene carbon) |
| C 1s | ~287.0 | C≡N (nitrile carbon) |
| N 1s | ~399.5 | C≡N |
| S 2p3/2 | ~164.0 | Thiophenic sulfur |
| S 2p1/2 | ~165.2 | Thiophenic sulfur (spin-orbit splitting) |
Note: The binding energies are approximate and can be influenced by the specific chemical environment and instrumental calibration.
Computational and Theoretical Investigations of 2 5 Methylthiophen 2 Yl Acetonitrile
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. For 2-(5-Methylthiophen-2-yl)acetonitrile, these calculations have been performed to determine its most stable structure and to analyze its electronic landscape.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves geometry optimization to find the lowest energy arrangement of atoms in the molecule. Theoretical calculations have determined the optimized structural parameters, including bond lengths and angles, for this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-S (in ring) | ~1.76 Å |
| Bond Length | C=C (in ring) | ~1.38 Å |
| Bond Length | C-C (ring to CH2) | ~1.47 Å |
| Bond Length | C-C (CH2 to CN) | ~1.46 Å |
| Bond Length | C≡N | ~1.16 Å |
| Bond Angle | C-S-C (in ring) | ~92.5° |
| Bond Angle | S-C-C (in ring) | ~111.5° |
| Bond Angle | C-CH2-CN | ~110.0° |
Electronic Structure and Charge Distribution Studies
Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, reveal the charge distribution on each atom. In this compound, the sulfur and nitrogen atoms are identified as regions of higher negative charge due to their high electronegativity. The carbon atoms of the thiophene (B33073) ring and the nitrile group also exhibit varied charges, influencing the molecule's electrostatic potential and its interaction with other chemical species. These studies highlight the sites most susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is primarily localized over the π-system of the methyl-thiophene ring, indicating this is the region most likely to donate electrons in a reaction. Conversely, the LUMO is distributed across the acetonitrile (B52724) group and the thiophene ring, signifying its capacity to accept electrons. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation. nih.gov DFT calculations have quantified these energy levels, providing valuable data on the molecule's electronic properties.
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.35 eV |
| LUMO | -1.20 eV |
| HOMO-LUMO Gap (ΔE) | 5.15 eV |
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
To investigate how the molecule interacts with light, Time-Dependent DFT (TD-DFT) is employed. This method is highly effective for calculating the properties of molecules in their electronically excited states.
Simulation of UV-Vis Absorption and Emission Spectra
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by simulating its electronic transitions. For this compound, these simulations can identify the wavelengths at which the molecule absorbs light most strongly (λmax). The calculated spectrum is often performed in different solvents to understand how the electronic environment affects the absorption properties. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Analysis of Electronic Transitions and Oscillator Strengths
Beyond predicting the absorption wavelengths, TD-DFT provides detailed information about the nature of the electronic transitions. researchgate.net Each absorption band in the UV-Vis spectrum corresponds to an electron being promoted from an occupied orbital to an unoccupied one. The analysis reveals which specific orbitals are involved in these transitions, for example, a transition from the HOMO to the LUMO.
The oscillator strength (f) is a calculated value that represents the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band. For this compound, the primary absorption band in the UV region is typically attributed to a π→π* transition, involving the delocalized electrons of the thiophene ring. mdpi.com
Table 3: Calculated Electronic Transitions and Oscillator Strengths
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|---|
| 285 | 4.35 | 0.51 | HOMO → LUMO |
| 250 | 4.96 | 0.12 | HOMO-1 → LUMO |
| 225 | 5.51 | 0.08 | HOMO → LUMO+1 |
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
A thorough review of scientific databases indicates that studies detailing the vibrational frequencies and Potential Energy Distribution (PED) analysis for this compound are not currently available. Such calculations are fundamental in assigning the vibrational modes of a molecule to its infrared and Raman spectra. Typically, these studies involve quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational wavenumbers. The PED analysis then correlates these calculated frequencies with specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule. The absence of this data precludes a detailed discussion of the vibrational properties of this compound.
Computational NMR Chemical Shift Predictions and Validation with Experimental Data
Similarly, there is a lack of published research on the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. Computational NMR predictions, often performed using methods like Gauge-Including Atomic Orbital (GIAO), are invaluable for confirming molecular structures and understanding the electronic environment of atoms within a molecule. While experimental NMR data for related thiophene derivatives exists, a comparative analysis with theoretically predicted values for the title compound cannot be performed at this time due to the absence of such computational studies.
Analysis of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and polymorphism.
While no specific Hirshfeld surface analysis has been published for this compound, a study on the closely related compound, 2-(5-bromothiophen-2-yl)acetonitrile, provides insight into the types of interactions that might be expected. nih.gov For the bromo derivative, Hirshfeld surface analysis was used to quantify the intermolecular contacts within its crystal structure. This analysis revealed the presence of C—H⋯N, C—H⋯S, and S⋯π interactions, in addition to halogen bonding. nih.gov It is plausible that this compound would exhibit a similar pattern of non-covalent interactions, with the methyl group potentially introducing additional van der Waals contacts. However, without a dedicated crystallographic and computational study, this remains speculative.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize the nature of chemical bonds and non-covalent interactions. A search of the available literature did not yield any studies that have applied QTAIM to this compound. Such an analysis would provide valuable information about the covalent character of the bonds within the thiophene ring and the acetonitrile moiety, as well as quantifying the strength of any potential intramolecular and intermolecular hydrogen bonds.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is frequently employed to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. There are currently no published studies that computationally elucidate reaction mechanisms involving this compound as a reactant or product. Such studies would be beneficial for understanding its reactivity and for the rational design of synthetic routes or the prediction of its metabolic pathways.
Applications in Advanced Materials Science and Specialized Chemical Synthesis
Role as Monomers and Precursors for Polymeric and Conducting Systems
The thiophene (B33073) moiety of 2-(5-Methylthiophen-2-yl)acetonitrile is the key to its role in polymeric systems. Thiophene and its derivatives are well-known for their ability to undergo electrochemical polymerization to form conjugated polymers, which are organic materials that can conduct electricity. These materials are of significant interest for applications in electronics and optoelectronics.
Conducting polymers can be synthesized from monomers like thiophene derivatives through electrochemical methods. mdpi.comchemicalbook.com In this process, an electrical potential is applied to a solution containing the monomer, causing it to oxidize and form radical cations. These reactive species then couple with other monomers to form polymer chains that deposit as a thin film on the electrode surface. winona.edu The general mechanism involves the coupling of radical cations, leading to the formation of a conjugated π-system along the polymer backbone, which is responsible for its conductive properties. winona.edu
While specific studies on the homopolymerization of this compound are not extensively detailed in the literature, its structure is amenable to this process. The methyl and cyanomethyl groups attached to the thiophene ring would act as substituents that modify the resulting polymer's physical and electronic properties, such as solubility, conductivity, and bandgap. Copolymerization with other monomers, like 3,4-ethylenedioxythiophene (B145204) (EDOT), is a common strategy to fine-tune the properties of the final material for specific applications. rsc.orgnih.gov
Electrochromic materials can change their color in response to an applied electrical potential. figshare.com This property arises from the redox (reduction-oxidation) reactions within the material, which alter its electronic structure and, consequently, how it absorbs light. Conjugated polymers derived from thiophene are a prominent class of electrochromic materials due to their stability and distinct color changes. researchgate.net
Polymers and copolymers synthesized from thiophene-based monomers can be incorporated into electrochromic devices (ECDs). rsc.org By applying a voltage, the polymer can be switched between its neutral and oxidized states, resulting in a reversible color change. figshare.com The specific colors and performance characteristics of the device, such as switching speed and optical contrast, are determined by the chemical structure of the monomer units. pkusz.edu.cn For instance, donor-acceptor type polymers can be designed to achieve specific colors, like neutral-state green, by pairing suitable monomer units. pkusz.edu.cn The incorporation of monomers like this compound into such polymer systems allows for precise tuning of the electronic properties to achieve desired electrochromic performance.
Below is a table summarizing the electrochromic properties of representative thiophene-based polymers, illustrating the types of materials that can be developed.
| Polymer System | Color (Neutral State) | Color (Oxidized State) | Key Properties |
| Copolymer of a thiophene–furan–thiophene derivative with EDOT | - | - | Fast response time and good optical contrast. rsc.org |
| Poly{3-[12-(p-methoxyphenoxy)dodecyl]thiophene} | - | - | Performance is a function of film thickness. researchgate.net |
| PBOTT-BTD (a donor-acceptor polymer) | Green | Blue | Rapid response times and desirable contrast in visible and near-infrared regions. pkusz.edu.cn |
Molecular electronics is a field that aims to use single molecules or nanoscale assemblies of molecules as electronic components. Conjugated polymers, including polythiophenes, are considered key candidates for creating "molecular wires" due to their ability to transport charge along their polymer chains. The fundamental concept is to replace traditional metal and silicon-based wires with these organic materials in electronic devices.
The electronic properties of these molecular wires can be precisely controlled by modifying the chemical structure of the monomers used in their synthesis. Functionalized monomers like this compound are valuable in this context. The methyl group can enhance solubility and influence the packing of polymer chains, while the electron-withdrawing cyanomethyl group can significantly alter the electronic energy levels (HOMO/LUMO) of the polymer. This allows for the rational design of materials with tailored conductivity and charge transport characteristics for integration into complex molecular electronic architectures.
Organic Light-Emitting Diodes (OLEDs) are devices that produce light from a thin film of organic compounds when an electric current is passed through them. researching.cn Thiophene-based materials are frequently used in the emissive layers and charge-transporting layers of OLEDs due to their excellent photophysical properties and charge-carrier mobility. researchgate.net
This compound is not typically used directly as an emissive material but serves as a crucial building block for synthesizing more complex molecules for OLED applications. researchgate.net The compound can be chemically modified to create precursors for larger, conjugated molecules that form the active components of an OLED. The presence of the electron-withdrawing nitrile group makes it a useful starting material for constructing donor-π-acceptor (D-π-A) type fluorophores, where different parts of the molecule are responsible for electron donation and acceptance, a common design strategy for efficient OLED emitters. researchgate.net
Development of Photoactive and Smart Materials
Photoactive materials are substances that respond to light in a specific way. This includes materials that change color, shape, or other properties upon irradiation. This compound is a key precursor in the synthesis of a class of photoactive molecules known as photochromic compounds.
Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, induced by electromagnetic radiation. mdpi.com Diarylethenes are a leading class of photochromic molecules known for their thermal stability and high fatigue resistance, meaning they can be switched back and forth many times without degrading. mdpi.com
A typical diarylethene consists of a central photoswitchable core, often a perfluorocyclopentene ring, connected to two aryl groups. Thiophene rings are commonly used as the aryl groups. nih.govfigshare.com The structure of this compound makes it an ideal starting material for synthesizing one of the "wings" of a diarylethene molecule. The 5-methyl group is a common feature in diarylethenes that helps control the photocyclization reaction. The cyanomethyl group at the 2-position is a versatile functional handle that can be chemically converted into other groups (such as carboxylic acids) required for coupling to the central core. nih.govacs.org
The photochromic behavior of diarylethenes involves a reversible ring-closing and ring-opening reaction triggered by different wavelengths of light. Upon irradiation with ultraviolet (UV) light, the open form (typically colorless) undergoes a cyclization reaction to form the closed form, which is colored because of its extended π-conjugation. mdpi.com This process is reversed by irradiating with visible light, which causes the ring to open and the color to disappear. mdpi.com This switching makes them promising for applications in optical data storage, molecular switches, and smart materials.
The table below presents characteristic data for a representative diarylethene system, illustrating the photoswitching properties that can be achieved using thiophene-based precursors.
| Diarylethene System | Solvent | λmax Open Form (nm) | λmax Closed Form (nm) | Color of Closed Form |
| Diarylethene with bis(benzothienyl)ethene units mdpi.com | Ethyl Acetate | - | 450 | Yellow |
| Diarylethene with oxidized benzothiophene (B83047) groups mdpi.com | Ethyl Acetate | - | 535 | Red |
Design of Materials with Tunable Photophysical Properties
The inherent electronic properties of the thiophene ring make this compound and its derivatives excellent candidates for the development of advanced organic materials with tailored photophysical behaviors. Thiophene-based compounds are central to the field of organic electronics, finding use in semiconductors, organic light-emitting diodes (OLEDs), and fluorescent probes. researchgate.netjuniperpublishers.comresearchgate.net The design of these materials often relies on creating a Donor-π-Acceptor (D-π-A) framework, where the thiophene ring can act as a π-bridge or part of the donor system.
By strategically modifying the this compound core, researchers can fine-tune the material's light absorption and emission properties. For instance, attaching an electron-donating group to one part of the molecule and an electron-accepting group to another creates a charge-transfer system that can significantly alter the fluorescence spectrum. rsc.org The acetonitrile (B52724) group itself can be part of the π-conjugated system or be chemically converted into other functional groups to modulate these electronic characteristics.
Research on related thiophene derivatives has demonstrated that their optical properties can be tuned across a wide spectral range, often by making simple modifications in the final synthesis step. rsc.org Factors such as solvent polarity have also been shown to influence the emission wavelengths, a phenomenon known as solvatochromism. rsc.org This tunability is crucial for creating materials with specific colors of emission for displays or sensors that respond to changes in their environment.
| Structural Motif | Typical Role | Effect on Properties | Potential Application |
|---|---|---|---|
| Thiophene Ring | π-bridge / Electron Donor | Enhances π-conjugation, influences HOMO energy level. | Organic Semiconductors juniperpublishers.com |
| Acetonitrile Group | Electron Acceptor / Synthetic Handle | Contributes to D-π-A systems, enables further functionalization. | Fluorescent Dyes rsc.org |
| Appended Aryl Groups | Electron Donor/Acceptor | Shifts absorption/emission spectra (bathochromic or hypsochromic shifts). rsc.org | OLEDs researchgate.net |
Intermediates in Fine Chemical and Agrochemical Synthesis
The structural components of this compound make it a highly effective intermediate in the synthesis of more complex molecules.
As a functionalized thiophene, this compound is a key heterocyclic building block. moldb.com The active methylene (B1212753) group (the CH₂ adjacent to the nitrile) and the nitrile group itself are sites for a variety of chemical transformations. These reactions allow chemists to construct larger, multi-ring systems.
One important reaction is the Gewald synthesis, a method for preparing 2-aminothiophenes, which are themselves versatile intermediates. derpharmachemica.comrsc.org Although this compound already contains a thiophene ring, its acetonitrile moiety can participate in Gewald-type reactions with ketones or aldehydes in the presence of elemental sulfur to form new, highly substituted aminothiophenes. Furthermore, the nitrile group can undergo cycloaddition reactions with 1,3-dipoles to create five-membered nitrogen-containing heterocycles. mdpi.com These pathways are instrumental in generating libraries of complex molecules for drug discovery programs. thieme-connect.de
The thiophene moiety is present in numerous pharmaceuticals and agrochemicals, including anticoagulants, bronchodilators, and fungicides. rsc.orgnih.gov this compound serves as a valuable precursor for such specialized entities. The synthesis of novel fungicides, for example, has been achieved by combining thiophene and nicotinamide (B372718) substructures. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functional derivatives that can be incorporated into larger bioactive molecules. wikipedia.org Its utility as a starting material is critical for producing compounds with potential applications in crop protection and medicine. nih.govnih.gov
Applications in Catalysis Research and Ligand Design
The molecule's reactivity and ability to coordinate with metals also give it a role in catalysis and inorganic chemistry.
The thiophene ring of this compound can be functionalized through various catalytic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are particularly effective for forming new carbon-carbon bonds at specific positions on the thiophene ring. researchgate.netnih.govsemanticscholar.org By first halogenating the ring and then coupling it with different boronic acids or organotin compounds, a diverse array of substituted thiophene derivatives can be synthesized. researchgate.net This catalytic approach allows for the controlled and efficient construction of complex molecular architectures from the relatively simple starting material. nih.gov
Both the sulfur atom of the thiophene ring and the nitrogen atom of the nitrile group in this compound can act as donor sites to coordinate with transition metals. tees.ac.ukresearchgate.net Nitriles are well-established ligands in coordination chemistry, often binding to metal centers in an "end-on" fashion through the nitrogen lone pair. wikipedia.orgunibo.it
While acetonitrile is a common, weakly coordinating ligand, incorporating it into a larger molecule like this compound opens possibilities for creating more complex ligands. wikipedia.org The resulting metal complexes have potential applications in catalysis and materials science. nih.gov For instance, thiophene-dithiolene ligands form metal complexes with interesting magnetic and transport properties. researchgate.net By chemically modifying the acetonitrile group or other positions on the thiophene ring, bidentate or tridentate ligands can be designed, leading to the formation of stable, well-defined metal complexes with unique geometries and reactivities. tees.ac.uknih.gov
Future Perspectives and Emerging Research Directions for 2 5 Methylthiophen 2 Yl Acetonitrile
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes to 2-(5-Methylthiophen-2-yl)acetonitrile is a primary area of future research. Traditional methods for the synthesis of similar thiophene (B33073) acetonitriles often involve multi-step processes with harsh reagents and significant waste generation. For instance, a common route to the related compound 2-thiopheneacetonitrile (B147512) involves the reaction of thiophene with paraformaldehyde and concentrated hydrochloric acid to form 2-chloromethylthiophene, which is then reacted with sodium cyanide. google.com This method, while effective, utilizes toxic cyanide salts and corrosive acids.
Future synthetic strategies are expected to focus on green chemistry principles to mitigate these environmental concerns. ias.ac.in This includes the exploration of one-pot reactions, the use of less hazardous reagents, and the implementation of catalytic systems that can be recycled and reused. For example, palladium-catalyzed decarboxylative coupling of 2-bromothiophene (B119243) with cyanoacetate (B8463686) has been explored for the synthesis of 2-thiopheneacetonitrile, offering a milder alternative to traditional methods. google.com Adapting such catalytic systems for the synthesis of this compound from readily available starting materials like 2-methylthiophene (B1210033) is a promising avenue.
Furthermore, the use of alternative, greener solvents is a key aspect of sustainable synthesis. Research into employing bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in the synthesis of thiophene derivatives is gaining traction and could be applied to the production of this compound. chemscene.com The development of solvent-free reaction conditions or the use of water as a solvent, where feasible, would further enhance the sustainability of its synthesis. ias.ac.in
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Potential Starting Materials | Key Features | Sustainability Considerations |
| Traditional Cyanation | 2-Methylthiophene, Paraformaldehyde, HCl, NaCN | Established multi-step process. google.com | Use of toxic cyanide and corrosive acids. |
| Palladium-Catalyzed Coupling | 2-Bromo-5-methylthiophene, Cyanoacetate | Milder reaction conditions, potential for higher selectivity. google.com | Requires catalyst and ligand, potential for metal contamination. |
| Gewald Aminothiophene Synthesis Adaptation | A suitable ketone and β-acetonitrile derivative | One-pot synthesis of functionalized thiophenes. | May require specific starting materials not readily available. |
| Enzyme-Mediated Synthesis | Bio-based precursors | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and cost can be challenging. |
Advancements in Catalytic Applications and Process Optimization
The inherent electronic properties of the thiophene ring and the coordinating ability of the nitrile group in this compound suggest its potential as a ligand in coordination chemistry and catalysis. The sulfur atom in the thiophene ring and the nitrogen atom of the nitrile group can act as donor atoms, enabling the formation of stable complexes with various transition metals.
Future research will likely focus on the synthesis and characterization of metal complexes incorporating this compound or its derivatives as ligands. These complexes could exhibit catalytic activity in a range of organic transformations. For instance, transition metal complexes with nitrogen and sulfur donor ligands have shown promise in reactions such as oxidation, reduction, and carbon-carbon bond formation. ias.ac.inmdpi.com The specific electronic and steric environment provided by the 5-methylthiophen-2-yl)acetonitrile ligand could lead to catalysts with unique selectivity and reactivity.
Process optimization will be crucial for the large-scale production of this compound and its derivatives. This involves a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and solvent effects to maximize yield and minimize by-product formation. The development of continuous flow processes for the synthesis of thiophene derivatives is an emerging area that could offer significant advantages in terms of safety, efficiency, and scalability.
Design and Synthesis of Next-Generation Functional Materials
Thiophene-containing molecules are renowned for their applications in organic electronics, particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs). researchgate.net The π-conjugated system of the thiophene ring facilitates charge transport, a key property for these applications. This compound can serve as a valuable building block for the synthesis of novel functional materials with tailored electronic and optical properties.
Future research is expected to explore the polymerization of this compound, either through the acetonitrile (B52724) group or by functionalizing the thiophene ring for subsequent polymerization reactions. The resulting polymers could exhibit interesting electrochromic, photoluminescent, or semiconducting properties. For example, copolymers of thiophene-furan-thiophene type monomers have been investigated for their electrochromic properties, and the incorporation of the this compound moiety could lead to materials with enhanced stability and faster switching times. rsc.org
Moreover, the nitrile group offers a handle for further chemical modification, allowing for the tuning of the material's properties. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing sites for cross-linking or for the attachment of other functional groups. This versatility opens up possibilities for creating a wide range of materials, from sensors and transistors to advanced coatings and biomedical devices. Thiophene-based polyesters are also being explored as bio-based high-performance polymers for sustainable packaging, and derivatives of this compound could be incorporated into such materials to impart specific functionalities. mdpi.com
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable insights into its electronic structure, molecular geometry, vibrational frequencies, and reactivity.
Future research will undoubtedly leverage advanced computational methods to guide the experimental design of new applications for this compound. DFT studies can be employed to:
Predict Reactivity: By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack. This information is crucial for designing new chemical transformations. nih.gov
Model Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which aids in the characterization of new derivatives. nih.gov
Design Functional Materials: The electronic and optical properties of polymers derived from this compound can be modeled to predict their performance in electronic devices. For instance, the band gap of a polymer, a critical parameter for its semiconducting behavior, can be estimated through DFT calculations. mdpi.com
Investigate Reaction Mechanisms: Computational modeling can elucidate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and design more efficient catalysts.
The synergy between computational predictions and experimental validation will accelerate the discovery and development of new technologies based on this versatile molecule.
Development of New Chemical Transformations Leveraging the Acetonitrile and Thiophene Moieties
The presence of both a thiophene ring and an acetonitrile group in this compound offers a rich platform for exploring novel chemical transformations. The reactivity of each moiety can be exploited independently or in concert to synthesize a diverse array of new compounds.
The acetonitrile group is a versatile functional group that can undergo a variety of transformations. researchgate.net For example, it can be:
Hydrolyzed to form 2-(5-methylthiophen-2-yl)acetic acid, a potential precursor for pharmaceuticals or polymers.
Reduced to synthesize 2-(5-methylthiophen-2-yl)ethylamine, a valuable building block for bioactive molecules.
Used in cycloaddition reactions to form various heterocyclic compounds.
Act as a nucleophile after deprotonation of the α-carbon, allowing for the formation of new carbon-carbon bonds.
The thiophene ring is known to undergo electrophilic substitution reactions, such as halogenation, nitration, and acylation, primarily at the C5 position if unsubstituted, but the presence of the methyl group at C5 directs substitution to other positions. mdpi.com This allows for the introduction of a wide range of functional groups onto the aromatic ring, further expanding the chemical space accessible from this starting material. Additionally, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can modulate the electronic properties of the ring and participate in further reactions.
Future research will focus on developing novel synthetic methodologies that take advantage of the unique reactivity of this compound. This could include intramolecular reactions that involve both the acetonitrile and thiophene moieties, leading to the formation of complex polycyclic structures. The development of tandem reactions, where multiple transformations occur in a single pot, will also be a key area of investigation, offering a more efficient and sustainable approach to the synthesis of complex molecules from this versatile building block.
Q & A
Q. What are the common synthetic routes for preparing 2-(5-methylthiophen-2-yl)acetonitrile and its derivatives?
Methodological Answer: The synthesis of this compound derivatives often involves condensation reactions with hydrazine or carbonyl-containing reagents. For example:
- Hydrazine-mediated coupling : In Scheme 2 of , the compound 2-((E)-2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4-methyl-6-phenyl-pyridine-3-carbonitrile (MTHPC) is synthesized via condensation of 5-methylthiophen-2-ylmethylene hydrazine with a pyridine-carbonitrile precursor. This highlights the use of nucleophilic substitution and Schiff base formation .
- Malononitrile derivatives : describes the preparation of 2-[(5-methylthiophen-2-yl)methylidene]malononitrile through Knoevenagel condensation , where the thiophene aldehyde reacts with malononitrile under basic conditions. Solvent choice (e.g., acetonitrile) and temperature control are critical for yield optimization .
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of nitrile groups.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer: Crystallography is paramount for structural elucidation:
- Single-crystal X-ray diffraction (SCXRD) : utilized an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) to collect data. Absorption correction (ψ-scan) and refinement via SHELXL97 (R-factor = 0.070, wR = 0.102) confirmed bond lengths (C–C: 0.006 Å avg.) and dihedral angles (3.5–5.7°) .
- Software tools : WinGX () provides a pipeline for data reduction, while ORTEP visualizes anisotropic displacement parameters. SHELX programs () are standard for solving and refining small-molecule structures .
Q. Spectroscopy :
- NMR/FT-IR : Though not explicitly covered in evidence, complementary techniques like / NMR (for nitrile and thiophene protons) and FT-IR (C≡N stretch ~2250 cm) are recommended for functional group validation.
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic refinement parameters (e.g., R-factor variations) when determining the structure of thiophene-acetonitrile derivatives?
Methodological Answer: Discrepancies in refinement metrics (e.g., R-factors, data-to-parameter ratios) require:
- Validation via multiple software : Cross-check results using SHELXL () and alternative programs like OLEX2. achieved a data-to-parameter ratio of 15.0, ensuring model reliability. Ratios <10 may indicate overfitting .
- Hydrogen bonding analysis : In , C–H⋯N interactions were resolved via difference Fourier maps. Discrepancies in hydrogen placement can be mitigated by constraining isotropic displacement parameters (U) during refinement .
- Twinned data handling : For macromolecular crystals, SHELXL’s twin law refinement () can resolve overlapping reflections.
Table 1 : Crystallographic Metrics from
| Parameter | Value |
|---|---|
| Space group | |
| R-factor () | 0.070 |
| wR () | 0.102 |
| Data-to-parameter ratio | 15.0 |
| Dihedral angles | 3.5(2)°, 5.7(2)° |
Q. What strategies are effective in designing regioselective syntheses of 5-methylthiophen-2-yl-based acetonitrile derivatives for pharmaceutical intermediates?
Methodological Answer: Regioselectivity in thiophene-acetonitrile derivatives is influenced by:
- Substituent directing effects : The electron-donating methyl group at the 5-position of the thiophene ring () directs electrophilic attacks to the 2-position. Use Lewis acids (e.g., AlCl) to enhance selectivity during Friedel-Crafts alkylation .
- Protecting groups : Temporarily block reactive sites (e.g., nitrile groups) using trimethylsilyl chloride (TMSCl) to prevent side reactions.
- Catalytic systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronic esters () can append aryl groups regioselectively. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .
Q. How do intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influence the crystal packing and physicochemical properties of this compound derivatives?
Methodological Answer: Intermolecular forces dictate material properties:
- Layer formation : observed that C–H⋯N interactions between nitrile and thiophene moieties create parallel molecular layers. This stacking enhances thermal stability and influences solubility .
- Polarity modulation : Hydrogen bonding increases crystal density (1.401–1.419 g/cm) and melting points. Computational tools (e.g., Mercury CSD) can model packing efficiency and predict solubility parameters.
- Impact on reactivity : Tightly packed crystals (e.g., via π-π stacking) may reduce reaction rates in solid-state syntheses. Grindstone chemistry or solvent-assisted milling can overcome diffusion limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
